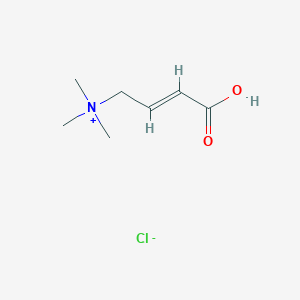
(3-Carboxyallyl)trimethylammoniumchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Carboxyallyl)trimethylammonium chloride is a quaternary ammonium compound with the molecular formula C7H14ClNO2 It is known for its role in various chemical and biological processes
Wissenschaftliche Forschungsanwendungen
(3-Carboxyallyl)trimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical marker.
Medicine: Research is ongoing to explore its therapeutic potential in treating certain diseases.
Industry: It is used in the production of polymers and as an additive in various industrial processes.
Wirkmechanismus
Target of Action
The primary target of (3-Carboxyallyl)trimethylammonium chloride is L-carnitine , a compound that plays a crucial role in energy metabolism .
Mode of Action
(3-Carboxyallyl)trimethylammonium chloride interacts with its target, L-carnitine, through the gut microbes. It is produced as an intermediary metabolite by gut microbes of L-carnitine .
Biochemical Pathways
The compound affects the metabolic pathway of L-carnitine. It is produced as an intermediary metabolite by gut microbes of L-carnitine to Trimethylamine N-oxide (TMAO) .
Pharmacokinetics
It is known that the compound is produced in the gut, suggesting that it may be absorbed and metabolized in the digestive system .
Result of Action
The production of (3-Carboxyallyl)trimethylammonium chloride by gut microbes is implicated in arteriosclerosis and long-term cardiovascular death .
Action Environment
The action of (3-Carboxyallyl)trimethylammonium chloride is influenced by the gut environment, particularly the presence of specific microbes that can metabolize L-carnitine . Dietary factors, such as the consumption of red meat which is rich in L-carnitine, may also affect the production of (3-Carboxyallyl)trimethylammonium chloride .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(3-Carboxyallyl)trimethylammonium chloride can be synthesized through the reaction of allyl chloride with trimethylamine, followed by carboxylation. The reaction typically involves the use of a solvent such as methanol or water and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of (3-Carboxyallyl)trimethylammonium chloride involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Carboxyallyl)trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Carboxypropyl)trimethylammonium chloride
- (3-Acrylamidopropyl)trimethylammonium chloride
- Trimethylammonium chloride
Uniqueness
(3-Carboxyallyl)trimethylammonium chloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
6538-82-5 |
|---|---|
Molekularformel |
C7H14ClNO2 |
Molekulargewicht |
179.64 g/mol |
IUPAC-Name |
3-carboxyprop-2-enyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-5H,6H2,1-3H3;1H |
InChI-Schlüssel |
PUKNFWRLBQXPFL-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC=CC(=O)O.[Cl-] |
Isomerische SMILES |
C[N+](C)(C)C/C=C/C(=O)O.[Cl-] |
Kanonische SMILES |
C[N+](C)(C)CC=CC(=O)O.[Cl-] |
Aussehen |
Off-White Solid |
melting_point |
198-204°C |
Piktogramme |
Irritant |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
3-Carboxy-N,N,N-trimethyl-2-propen-1-aminium Chloride; (3-Carboxyallyl)trimethylammonium Chloride; (3-Carboxyallyl)trimethyl-ammonium Chloride; USP Levocarnitine Related Compound A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



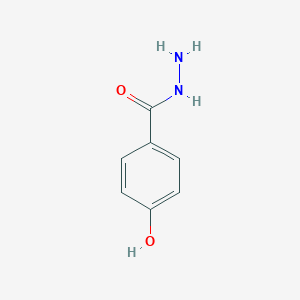
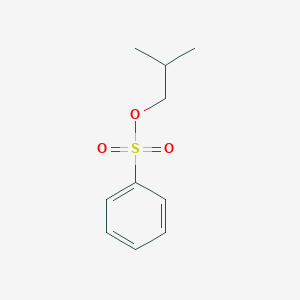

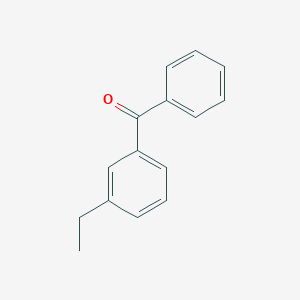
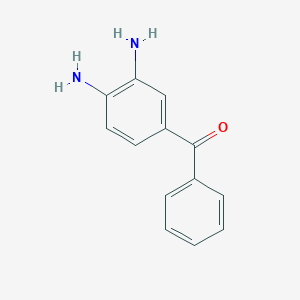
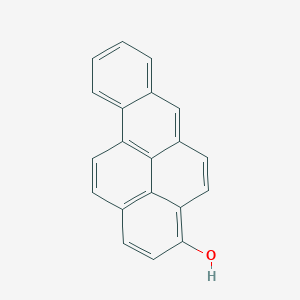
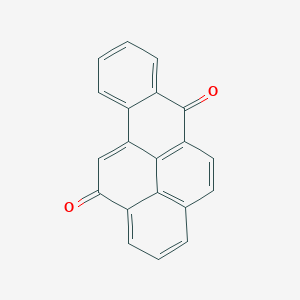
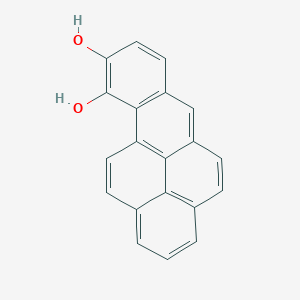
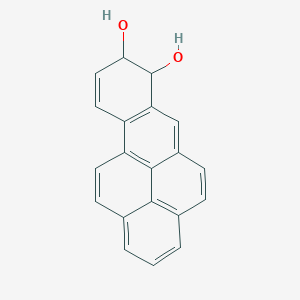
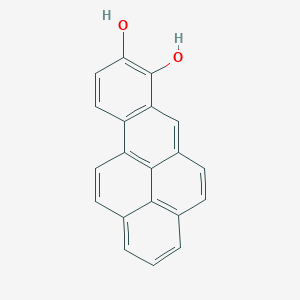
![benzo[a]pyren-9-ol](/img/structure/B196084.png)

![Benzo[a]pyrene-7,8-dione](/img/structure/B196088.png)
